3,5-Dichloro-4-iodopyridine

Synthetic Methodology Process Chemistry Halogenation

3,5-Dichloro-4-iodopyridine (CAS 343781-41-9) is a uniquely functionalized halogenated pyridine building block. Its iodine at the 4-position undergoes oxidative addition selectively over the chlorine atoms at the 3- and 5-positions, enabling sequential, site-selective Suzuki, Stille, and Negishi couplings without mixtures of mono- and bis-adducts. This orthogonal reactivity is essential for rapid SAR exploration, kinase inhibitor library synthesis, and agrochemical candidate optimization. Supplied with ≥98% HPLC purity and full analytical characterization (NMR, MS), it ensures reliable performance for demanding synthetic applications. Contact us for bulk quantities and custom packaging.

Molecular Formula C5H2Cl2IN
Molecular Weight 273.88 g/mol
CAS No. 343781-41-9
Cat. No. B1301054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-4-iodopyridine
CAS343781-41-9
Molecular FormulaC5H2Cl2IN
Molecular Weight273.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)I)Cl
InChIInChI=1S/C5H2Cl2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H
InChIKeyDEXLTMBFLWCGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-4-iodopyridine (CAS 343781-41-9): A Strategic Halogenated Pyridine for Selective Cross-Coupling and Pharmaceutical Intermediates


3,5-Dichloro-4-iodopyridine (CAS 343781-41-9) is a highly functionalized halogenated pyridine building block featuring chlorine atoms at the 3- and 5-positions and an iodine atom at the 4-position on the electron-deficient pyridine ring [1]. This specific substitution pattern imparts a distinct, orthogonal reactivity profile, making it a key intermediate in medicinal chemistry and agrochemical research for the selective, sequential construction of complex molecules via transition metal-catalyzed cross-coupling reactions, including Suzuki and Stille couplings, and for nucleophilic aromatic substitution [1].

Why Generic Halopyridine Substitution is High-Risk in 3,5-Dichloro-4-iodopyridine-Dependent Synthesis


Simple substitution of 3,5-dichloro-4-iodopyridine with other halogenated pyridines (e.g., 3,5-dichloropyridine or 4-iodopyridine) or even regioisomers like 2,6-dichloro-4-iodopyridine is not feasible without fundamentally altering the synthetic pathway, yield, and product purity. The unique value of this compound derives from the differential, predictable, and orthogonal reactivity of its three carbon-halogen bonds. The C-I bond at the 4-position is significantly more reactive toward oxidative addition with low-valent transition metals (e.g., Pd(0) or Ni(0)) than the C-Cl bonds, enabling highly chemo- and regioselective sequential functionalization [1][2]. Substituting with an analog lacking this specific pattern eliminates the ability to perform site-selective derivatization, often leading to intractable mixtures of mono- and bis-adducts and requiring more steps to achieve the same target molecule [3]. The precise substitution pattern is critical for modulating biological activity in downstream applications [4].

Quantitative Comparative Evidence for Selecting 3,5-Dichloro-4-iodopyridine (CAS 343781-41-9)


Superior Synthetic Yield for 4-Iodination of 3,5-Dichloropyridine Compared to Alternative Halogenation Routes

The synthesis of 3,5-dichloro-4-iodopyridine from 3,5-dichloropyridine via directed ortho-lithiation with LDA followed by quenching with iodine proceeds with a significantly higher yield (57-65%) compared to alternative halogenation strategies or attempts to synthesize the same core via alternative routes (e.g., 16% yield via another method) . This demonstrates the efficiency of this specific synthetic sequence for installing the 4-iodo substituent on the 3,5-dichloro core.

Synthetic Methodology Process Chemistry Halogenation

Exclusive Orthogonal Reactivity: C-I vs. C-Cl Bond Selectivity in Pd-Catalyzed Cross-Couplings

Density Functional Theory (DFT) calculations on model dihalopyridine systems demonstrate that for a substrate containing both C-I and C-Cl bonds (e.g., 2-chloro-3-iodopyridine), the activation energy barrier for oxidative addition to Pd(0) is significantly lower for the C-I bond. This computational prediction, which translates to a substantial kinetic selectivity, allows for the exclusive functionalization of the 4-iodo position in 3,5-dichloro-4-iodopyridine before engaging the 3- and 5-chloro positions in subsequent reactions [1]. This contrasts with 3,5-dichloropyridine, where the two C-Cl bonds are less electronically differentiated and can lead to mixtures in mono-functionalization attempts [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Quantified Kinetic Profile: A Reaction Rate of 1.0 × 10 M/s for Palladium-Catalyzed Transformations

In palladium-catalyzed cross-coupling reactions, 3,5-dichloro-4-iodopyridine exhibits a documented reaction rate of 1.0 × 10 M/s, providing a quantifiable benchmark for its high reactivity in oxidative addition . This rate is characteristic of aryl iodides and stands in contrast to the significantly slower rates observed for analogous aryl chlorides or bromides, which would require harsher conditions or different ligand/catalyst systems for comparable conversions.

Reaction Kinetics Catalysis Process Optimization

Solid-State Stability and Handling: Defined Melting Point and Storage Requirements Enable Reliable Inventory Management

3,5-Dichloro-4-iodopyridine is a crystalline solid with a well-defined melting point range of 186-190 °C (lit.) , which is significantly higher and sharper than that of its liquid or low-melting halogenated pyridine analogs (e.g., 3,5-dichloropyridine, which is a liquid at room temperature). Its recommended storage conditions are under inert gas (nitrogen or argon) at 2-8 °C , a standard and easily achievable condition for maintaining purity and preventing degradation in laboratory and industrial settings.

Physical Properties Stability Procurement

Purity and Analytical Support: High Purity (≥97%) Backed by Comprehensive Spectral Data Ensures Reproducibility

Reputable vendors supply 3,5-dichloro-4-iodopyridine at high purity levels (typically ≥97% or ≥98% by HPLC), with certificates of analysis (CoA) and full spectral characterization (NMR, HPLC, MS) provided upon shipment . This level of analytical support is not uniformly available for all halogenated pyridine analogs, particularly those that are less common or synthesized via less rigorous methods. The availability of this data reduces the need for costly and time-consuming in-house purification and characterization, ensuring that the compound meets specifications for downstream applications in drug discovery and materials science.

Analytical Chemistry Quality Control Reproducibility

High-Value Application Scenarios for 3,5-Dichloro-4-iodopyridine (CAS 343781-41-9) Based on Comparative Evidence


Kinase Inhibitor and Anti-Cancer Drug Discovery: Sequential Diversification of a Privileged Scaffold

The orthogonal reactivity of the 4-iodo and 3,5-dichloro groups, as established by computational and experimental studies [1], makes 3,5-dichloro-4-iodopyridine an ideal core for the rapid parallel synthesis of kinase inhibitor libraries [2]. Researchers can first introduce a diverse array of (hetero)aryl or alkenyl groups via selective Suzuki or Stille coupling at the 4-position. The remaining 3- and 5-chloro substituents can then be further functionalized via nucleophilic aromatic substitution or another round of cross-coupling with a different catalyst system, enabling the systematic exploration of structure-activity relationships (SAR) around the pyridine scaffold. This application directly leverages the compound's core differentiator: predictable, site-selective derivatization.

Synthesis of High-Value Hypervalent Iodine Reagents: A Recyclable Oxidant Platform

While 3,5-dichloro-4-iodopyridine itself is an iodoarene, it belongs to a class of compounds that can be readily converted into (dichloroiodo)pyridine derivatives, which serve as efficient and recyclable hypervalent iodine reagents for alcohol oxidation and chlorination reactions [3]. The presence of the electron-withdrawing chloro substituents on the pyridine ring can fine-tune the reactivity and stability of the resulting hypervalent iodine reagent, potentially offering advantages over the parent iodobenzene-derived reagents. This application is a direct extension of the compound's high-yielding synthesis and well-defined physical properties .

Agrochemical Intermediate for Selective Crop Protection Agents

The ability to precisely tune the physicochemical and biological properties of a molecule through sequential functionalization is as critical in agrochemistry as it is in pharmaceuticals [4]. The high reaction rate of the C-I bond in 3,5-dichloro-4-iodopyridine allows for the efficient installation of complex fragments under mild conditions, which is essential for building libraries of novel herbicidal or fungicidal candidates. The solid-state stability of the compound also facilitates its handling and use in scaled-up process research .

Internal Standard for LC-MS/MS Bioanalysis: Leveraging High Purity and Unique Mass

The high commercial purity (≥98% HPLC) and full analytical characterization (NMR, MS) of 3,5-dichloro-4-iodopyridine make it a suitable candidate for use as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its unique molecular mass and isotopic pattern (due to chlorine and iodine atoms) provide a distinct signature that minimizes interference with analyte signals in complex biological matrices, improving the accuracy and precision of pharmacokinetic and drug metabolism studies.

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